molecular formula C8H5F3N2O B173289 5-(Trifluoromethoxy)-1H-indazole CAS No. 105391-76-2

5-(Trifluoromethoxy)-1H-indazole

Cat. No.: B173289
CAS No.: 105391-76-2
M. Wt: 202.13 g/mol
InChI Key: UTJHKIRGHNBXRL-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)-1H-indazole is a compound that features a trifluoromethoxy group attached to an indazole ring.

Preparation Methods

The synthesis of 5-(Trifluoromethoxy)-1H-indazole typically involves the introduction of the trifluoromethoxy group into the indazole ring. One common method includes the use of trifluoromethoxylation reagents such as trifluoromethyl triflate. The reaction conditions often involve the use of a base and a solvent like dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

5-(Trifluoromethoxy)-1H-indazole undergoes various chemical reactions, including:

Scientific Research Applications

5-(Trifluoromethoxy)-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Trifluoromethoxy)-1H-indazole exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s binding affinity to certain proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, including inhibition of specific pathways involved in disease processes .

Comparison with Similar Compounds

5-(Trifluoromethoxy)-1H-indazole is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. Similar compounds include:

Properties

IUPAC Name

5-(trifluoromethoxy)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-1-2-7-5(3-6)4-12-13-7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJHKIRGHNBXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40612025
Record name 5-(Trifluoromethoxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105391-76-2
Record name 5-(Trifluoromethoxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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